molecular formula C20H14N2OS B253030 N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No.: B253030
M. Wt: 330.4 g/mol
InChI Key: BMHFYKFUMFQHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide is a useful research compound. Its molecular formula is C20H14N2OS and its molecular weight is 330.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H14N2OS

Molecular Weight

330.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H14N2OS/c23-19(14-6-2-1-3-7-14)21-16-12-10-15(11-13-16)20-22-17-8-4-5-9-18(17)24-20/h1-13H,(H,21,23)

InChI Key

BMHFYKFUMFQHOX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 2-(4'-aminophenyl)benzothiazole (0.3 g, 1.32 mmol) and benzoyl chloride (0.3 ml) in pyridine (8 ml) was stirred at reflux for 2 hours, then cooled and poured into water (100 ml). The precipitate formed was filtered off, washed with water and dissolved in hot dichloromethane (12 ml). The resulting solution was cooled in an ice-bath and the solid was filtered off. The filtrate was evaporated and the residue was recrystallised from dichloromethane-methanol to give a white powder (0.36 g, 82.2%), m.p. 227.1-228.5° C.
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0.3 g
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8 mL
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100 mL
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Yield
82.2%

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